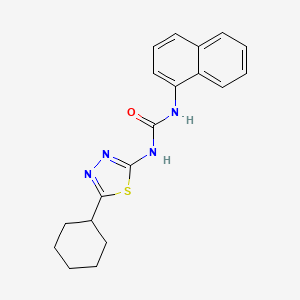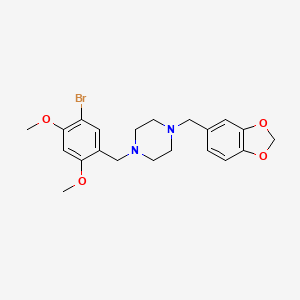![molecular formula C20H28N2O3 B6117597 N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide is a synthetic compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound is commonly referred to as CPP-ACP and has been studied extensively for its biochemical and physiological effects.
作用机制
CPP-ACP acts as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of reward and pleasure. By acting on this receptor, CPP-ACP can modulate dopamine signaling and affect behavior. Additionally, CPP-ACP has been shown to modulate the activity of other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects
CPP-ACP has been shown to have a variety of biochemical and physiological effects. In animal models, CPP-ACP has been shown to increase dopamine release in the prefrontal cortex and striatum. Additionally, CPP-ACP has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. Finally, CPP-ACP has been shown to modulate the activity of the immune system, suggesting that it may have potential as an immunomodulatory agent.
实验室实验的优点和局限性
CPP-ACP has several advantages for lab experiments. It is a highly pure compound that can be synthesized with high yield. Additionally, CPP-ACP has been extensively studied in animal models, which provides a wealth of information about its potential effects. However, CPP-ACP also has limitations. It is a relatively new compound, and its effects in humans are not well understood. Additionally, CPP-ACP has potential side effects that need to be carefully studied before it can be used in human trials.
未来方向
There are several future directions for research on CPP-ACP. First, more studies are needed to understand the potential side effects of CPP-ACP. Additionally, studies are needed to determine the optimal dosage and administration route for CPP-ACP in humans. Finally, studies are needed to determine the potential therapeutic uses of CPP-ACP in humans, particularly in the treatment of addiction, depression, and anxiety disorders.
Conclusion
In conclusion, CPP-ACP is a synthetic compound that has gained attention in the scientific community for its potential use as a pharmacological tool. It has been extensively studied for its biochemical and physiological effects and has shown potential as an antipsychotic, anxiolytic, and immunomodulatory agent. While CPP-ACP has several advantages for lab experiments, it also has limitations that need to be carefully studied. Overall, CPP-ACP represents a promising area of research for the development of new pharmacological tools.
合成方法
CPP-ACP is synthesized using a multistep process that involves the reaction of piperidine and 4-methylphenol to form 1-[(4-methylphenoxy)methyl]piperidine. This compound is then reacted with cyclopropanecarbonyl chloride to form N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide. The final product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
CPP-ACP has been extensively studied for its potential use as a pharmacological tool. It has been shown to have antipsychotic and anxiolytic effects in animal models. Additionally, CPP-ACP has been studied for its potential use in treating addiction, depression, and anxiety disorders.
属性
IUPAC Name |
N-cyclopropyl-3-[1-[2-(4-methylphenoxy)acetyl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-15-4-9-18(10-5-15)25-14-20(24)22-12-2-3-16(13-22)6-11-19(23)21-17-7-8-17/h4-5,9-10,16-17H,2-3,6-8,11-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHFMMTZUFEDMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)CCC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-chlorophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6117516.png)
![4-{[(4-iodophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B6117524.png)
![2,4-dichloro-5-[(cyclopropylamino)sulfonyl]-N-(3,4-dimethoxybenzyl)benzamide](/img/structure/B6117528.png)
![2-[4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6117529.png)

![3-{1-[(4-isopropylphenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6117563.png)

![(4-chloro-2-methylphenyl)(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6117577.png)
![N-[2-(1-naphthyl)ethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6117579.png)
![ethyl 4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6117580.png)
![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-pyrazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6117593.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)
